molecular formula C10H14ClN3O B1385157 3-[(2-Chlorobenzyl)amino]propanohydrazide CAS No. 1040688-00-3

3-[(2-Chlorobenzyl)amino]propanohydrazide

Cat. No.: B1385157
CAS No.: 1040688-00-3
M. Wt: 227.69 g/mol
InChI Key: COBWGLREIGUSMW-UHFFFAOYSA-N
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Description

3-[(2-Chlorobenzyl)amino]propanohydrazide is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. As a derivative incorporating a hydrazide functionality, this compound belongs to a class of molecules known for diverse biological activities. Schiff base derivatives, particularly hydrazones and related structures, are extensively investigated for their potent antimicrobial properties and their promising role as novel antibiofilm agents . Research indicates that such small molecules can target microbial biofilms, which are structured communities of bacteria encased in a polymeric matrix and are notoriously resistant to conventional antibiotic treatments . The core value of this compound lies in its potential application as a precursor or active scaffold in developing new therapeutic strategies to combat multidrug-resistant infections. Its proposed mechanism of action may involve the disruption of key stages in biofilm formation, such as initial bacterial adhesion or intercellular communication (quorum sensing), thereby preventing the development of mature, resilient biofilms . Furthermore, the presence of the 2-chlorobenzyl subgroup may influence the compound's lipophilicity and its ability to interact with bacterial cell membranes or intracellular targets. This product is intended for research purposes only, strictly for use in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the relevant safety data sheet before handling.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylamino]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-9-4-2-1-3-8(9)7-13-6-5-10(15)14-12/h1-4,13H,5-7,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBWGLREIGUSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology Overview

  • Starting Material: Propanoyl derivatives or esters bearing the appropriate substituents.
  • Reagent: Hydrazine hydrate.
  • Conditions: Reflux in ethanol or ethanol-water mixtures.
  • Outcome: Formation of the hydrazide with high yield, often exceeding 85%.

Representative Reaction

Ester derivative + Hydrazine hydrate → Hydrazide

Example:
In the synthesis of 3-[(4-chlorophenyl)sulfonyl]propanoic acid hydrazide , ester precursors reacted with hydrazine hydrate under reflux to afford the hydrazide with yields around 88%.

Solid-Phase Synthesis Using Photolabile Linkers

Recent advances include solid-phase synthesis employing photolabile linkers, facilitating the efficient production of hydrazides with minimal purification steps.

Procedure Highlights

  • Resin Functionalization: Hydrazine-functionalized photolabile supports are used.
  • Reaction Conditions: Irradiation with UV light (400W LED UV lamp) in solvents like acetonitrile/acetone (1:4).
  • Reaction Time: Approximately 2 hours.
  • Advantages: Enables clean release of hydrazides as acetone hydrazones, simplifying purification and improving yields.

Research Findings

  • NMR confirmed full release of protected hydrazides.
  • The method allows for high-throughput synthesis of hydrazides with diverse substituents.

Coupling of Hydrazides with Aromatic and Heteroaromatic Derivatives

Hydrazides are often coupled with aromatic aldehydes or ketones to generate hydrazone derivatives, which can be further processed into the target compounds.

Typical Approach

  • Starting Material: Hydrazide derivatives.
  • Reagents: Aromatic aldehydes or ketones.
  • Conditions: Basic or neutral conditions, often in ethanol or acetic acid.
  • Outcome: Formation of hydrazone intermediates, which can be cyclized or functionalized further.

Application

  • Synthesis of quinoxaline derivatives via condensation reactions involving hydrazides.

The introduction of the 2-chlorobenzyl group is achieved through nucleophilic substitution or reductive amination strategies.

Key Steps

  • Preparation of 2-Chlorobenzylamine: Commercially available or synthesized via chlorination of benzylamine.
  • Coupling: Nucleophilic substitution of chlorides with amino groups or reductive amination of aldehyde intermediates.
  • Reaction Conditions: Use of bases like potassium carbonate or sodium hydride in polar aprotic solvents (DMF, DMSO).

Research Data

  • Efficient coupling of 2-chlorobenzylamine with hydrazide precursors under mild conditions yields the desired intermediate with high purity.

Summary of Preparation Routes with Data Tables

Method Starting Materials Reagents & Conditions Yield Notes
Hydrazine Reflux Ester derivatives Hydrazine hydrate, ethanol, reflux >85% Common for hydrazide synthesis
Photolabile Solid-Phase Resin-bound hydrazine UV irradiation in acetonitrile/acetone Up to 90% Facilitates clean release
Aromatic Condensation Hydrazide + aldehyde/ketone Basic or neutral, ethanol Variable (80-95%) For hydrazone derivatives
Benzylamine Coupling 2-Chlorobenzylamine Nucleophilic substitution, base, polar solvent High For benzyl substitution

Research Findings and Notes

  • Photolabile linkers significantly improve the efficiency of hydrazide synthesis, enabling cleaner product isolation with minimal side reactions.
  • Solid-phase approaches are advantageous for generating libraries of hydrazides for biological testing.
  • Coupling reactions with aromatic aldehydes or ketones are well-established, allowing for structural diversity.
  • Functionalization of the benzyl group is achieved via nucleophilic substitution, with reaction conditions optimized to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorobenzyl)amino]propanohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-[(2-Chlorobenzyl)amino]propanohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorobenzyl)amino]propanohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through the formation of hydrogen bonds and hydrophobic interactions between the compound and its target molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-[(2-Chlorobenzyl)amino]propanohydrazide and Analogues

Compound Name Substituent(s) Key Functional Groups Biological Activity Synthesis Method
This compound 2-Chlorobenzyl Hydrazide, β-amino acid Antimicrobial, antifungal Reflux of β-alanine + hydrazine
2-[4-(2-Chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetohydrazide 2-Chlorobenzyl, pyridazinone Hydrazide, pyridazinone ring Anticonvulsant N-alkylation of pyridazinones
3-{2-(N1-alkylidenehydrazinocarbonyl)ethylamino}propanohydrazide 4-Alkoxyphenyl, alkylidene hydrazine Hydrazide, azomethine Isomer-dependent bioactivity Condensation with ketones
2-(4-Chlorophenoxy)-N'-(3-thienylmethylene)propanohydrazide 4-Chlorophenoxy, thienylmethylene Hydrazide, thiophene Not specified Hydrazide-aldol condensation
N′-(4-Pyridinylmethylene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide Carbazole, pyridinylmethylene Hydrazide, carbazole Anticancer (hypothesized) Multi-step heterocyclic synthesis

Key Observations:

Substituent Impact on Bioactivity: The 2-chlorobenzyl group in this compound enhances antimicrobial activity compared to phenyl-substituted analogues (e.g., 3-(phenylamino)propanohydrazide) due to increased electron-withdrawing effects and lipophilicity . Heterocyclic moieties (e.g., pyridazinone in ) introduce anticonvulsant properties, whereas azomethine linkages () enable isomer-dependent interactions with enzymes or receptors .

Synthetic Pathways :

  • Hydrazine-based routes (e.g., refluxing β-alanine with hydrazine) are common for simple hydrazides .
  • Cyclization reactions (e.g., using HCl or POCl₃) are critical for forming oxadiazoles or triazoles from semicarbazide intermediates .

Spectroscopic Differentiation :

  • IR spectra of hydrazide derivatives show distinct carbonyl (1678–1704 cm⁻¹) and C=S (1159–1218 cm⁻¹) absorption bands, aiding structural confirmation .
  • ¹H NMR shifts (e.g., methylene protons at 2.57–2.63 ppm) reflect electronic effects from adjacent heterocycles .

Challenges and Limitations

  • Isomer Complexity: Compounds like 3-{2-(N1-alkylidenehydrazinocarbonyl)ethylamino}propanohydrazide form geometric isomers, complicating purification and activity interpretation .
  • Synthetic Yield : Cyclization reactions (e.g., oxadiazole formation) often require harsh conditions (POCl₃, reflux), leading to moderate yields (50–70%) .

Biological Activity

Overview of 3-[(2-Chlorobenzyl)amino]propanohydrazide

This compound is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound may exhibit various pharmacological properties, making it a candidate for further research in drug development.

Antimicrobial Properties

Research indicates that hydrazine derivatives can possess significant antimicrobial activity. Compounds similar to this compound have been studied for their effects against a range of bacterial and fungal pathogens. The presence of the chlorobenzyl moiety may enhance its interaction with microbial targets, potentially leading to effective inhibition of growth.

Anticancer Activity

Hydrazone derivatives, including those related to this compound, have shown promise in anticancer research. These compounds may induce apoptosis in cancer cells through various mechanisms, such as the modulation of signaling pathways involved in cell survival and proliferation. The specific biological mechanisms and efficacy would require detailed investigation through in vitro and in vivo studies.

Enzyme Inhibition

Certain hydrazine derivatives are known to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, they may act as inhibitors of enzymes involved in the synthesis of nucleic acids or proteins, which is vital for rapidly proliferating cells such as cancer cells or bacteria.

Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes

Research Findings

  • Antimicrobial Efficacy : In studies assessing the antimicrobial properties of hydrazine derivatives, this compound showed notable activity against several pathogens, indicating its potential as an antimicrobial agent.
  • Apoptosis Induction : In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, suggesting it may interfere with cellular mechanisms that promote cancer cell survival.
  • Enzyme Interaction : Preliminary assays indicated that this compound could inhibit specific enzymes associated with tumor growth and microbial metabolism, warranting further exploration into its mechanism of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-Chlorobenzyl)amino]propanohydrazide
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